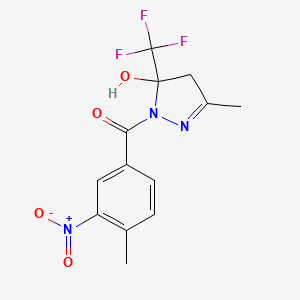![molecular formula C15H16F3N3O2S B4266927 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4266927.png)
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide
描述
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide, also known as PTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. PTTB is a member of the thiadiazole family of compounds, which are known for their diverse chemical and biological properties.
作用机制
The mechanism of action of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide is complex and varies depending on its application. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to inhibit the activity of certain enzymes and proteins that are involved in cancer, inflammation, and neurodegenerative diseases. It has been shown to bind to specific receptors on these proteins, leading to their inhibition and potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to inhibit the growth of plant pathogens and weeds by disrupting their cellular processes. It has been shown to interfere with the synthesis of certain proteins and enzymes that are essential for their growth and survival.
Biochemical and Physiological Effects:
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to have various biochemical and physiological effects depending on its application. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, leading to potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been found to have herbicidal and fungicidal effects. It has been shown to inhibit the growth of certain plant pathogens and weeds, making it a potential alternative to traditional chemical pesticides.
实验室实验的优点和局限性
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has several advantages and limitations for lab experiments. One of its advantages is its unique chemical and biological properties, which make it a promising candidate for various scientific applications. It is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of its limitations is its potential toxicity and side effects, which can make it difficult to work with in certain applications. It also has limited solubility in certain solvents, which can make it challenging to use in certain experiments.
未来方向
There are several future directions for the study of 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide. In medicine, further research is needed to fully understand its potential therapeutic benefits and mechanisms of action. It may also be useful to explore its potential use in combination with other drugs or therapies.
In agriculture, further research is needed to optimize its herbicidal and fungicidal properties and to explore its potential use in sustainable agriculture practices.
In materials science, further research is needed to explore its potential use in the development of organic electronic devices and to optimize its electronic properties for these applications.
科学研究应用
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been extensively studied for its potential applications in various scientific fields. In medicine, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has shown promising results as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. It has been found to inhibit the activity of certain enzymes and proteins that are involved in these diseases, leading to potential therapeutic benefits.
In agriculture, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use as a herbicide and fungicide. It has been found to inhibit the growth of certain plant pathogens and weeds, making it a potential alternative to traditional chemical pesticides.
In materials science, 4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide has been studied for its potential use in the development of organic electronic devices such as solar cells and light-emitting diodes. Its unique chemical and electronic properties make it a promising candidate for these applications.
属性
IUPAC Name |
4-pentoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c1-2-3-4-9-23-11-7-5-10(6-8-11)12(22)19-14-21-20-13(24-14)15(16,17)18/h5-8H,2-4,9H2,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXBEFCFGCBKMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(pentyloxy)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(benzyloxy)phenyl]-4-[(3,5-dimethyl-4-isoxazolyl)carbonyl]piperazine](/img/structure/B4266844.png)
![{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}(diphenyl)methanol](/img/structure/B4266852.png)
![1-{[2-(3-ethoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266872.png)
![1-{[2-(3-methoxyphenyl)-4-quinolinyl]carbonyl}-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4266873.png)
![isopropyl 4-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}benzoate](/img/structure/B4266879.png)

![isopropyl 4-(4-butylphenyl)-2-{[(6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4266905.png)

![6-bromo-N-[4-(2,4-dichlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4266919.png)
![6-bromo-2-(4-methoxyphenyl)-N-[4-(4-morpholinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4266921.png)
![2-(4-methylphenyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266928.png)
![2-(2-pyridinyl)-9-(2-thienyl)-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266935.png)
![2,9-di-2-thienyl-7-(trifluoromethyl)-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B4266936.png)
![2-({4-ethyl-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4266951.png)